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Compound of Interest

Compound Name: 2-aminoethyl Acetate

Cat. No.: B1595491 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-aminoethyl
acetate, a versatile bifunctional molecule containing both a primary amine and an ester group.

The information is intended for researchers, scientists, and professionals in drug development

and materials science who utilize this compound in their work. The data presented herein is a

combination of predicted values based on structure-property relationships and comparative

data from analogous compounds, providing a robust resource for characterization and quality

control.

Chemical Structure and Properties
2-Aminoethyl acetate (C₄H₉NO₂) is a clear, colorless liquid with a molecular weight of 103.12

g/mol .[1][2] Its structure features a primary amino group (-NH₂) and an acetate ester group (-

OCOCH₃) connected by an ethylene bridge. This unique arrangement makes it a valuable

building block in organic synthesis, particularly for the preparation of N-substituted amino acids

and heterocyclic compounds.[3]

Property Value Reference

Molecular Formula C₄H₉NO₂ [1][2][3]

Molecular Weight 103.12 g/mol [1][2][3]

CAS Number 1854-30-4 [1][2][3]

Boiling Point 160-161 °C (at 4 Torr) [2]
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Spectroscopic Data
The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 2-aminoethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-aminoethyl acetate by

providing information about the chemical environment of the hydrogen (¹H NMR) and carbon

(¹³C NMR) atoms. The predicted chemical shifts are based on the analysis of similar structures

and established empirical rules.

The ¹H NMR spectrum of 2-aminoethyl acetate is expected to show four distinct signals

corresponding to the four different types of protons in the molecule.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.0 Singlet 3H CH₃-C=O

~ 2.8 Triplet 2H -CH₂-NH₂

~ 4.1 Triplet 2H -O-CH₂-

~ 1.5 - 2.5 (broad) Singlet 2H -NH₂

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and

concentration and may appear as a broad singlet.

The ¹³C NMR spectrum is predicted to display four signals, corresponding to the four unique

carbon environments in the molecule.
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Chemical Shift (δ, ppm) Assignment

~ 21 CH₃-C=O

~ 42 -CH₂-NH₂

~ 63 -O-CH₂-

~ 171 -C=O

Infrared (IR) Spectroscopy
The IR spectrum of 2-aminoethyl acetate will exhibit characteristic absorption bands

corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group

3400 - 3300
N-H stretch (symmetric and

asymmetric)
Primary Amine (-NH₂)

2950 - 2850 C-H stretch Aliphatic (CH₂, CH₃)

1740 C=O stretch Ester (-C=O)

1650 - 1580 N-H bend (scissoring) Primary Amine (-NH₂)

1240 C-O stretch Ester (-C-O)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2-aminoethyl acetate. Under electron ionization (EI), the molecule is expected to fragment

in a predictable manner.
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m/z Ion

103 [M]⁺ (Molecular Ion)

86 [M - NH₃]⁺

74 [CH₂=NH-CH₂-CH₂]⁺

60 [CH₃C(OH)=O]⁺

44 [CH₂=NH₂]⁺

43 [CH₃C=O]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-aminoethyl acetate in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum

to single lines for each carbon.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy
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Sample Preparation: For a liquid sample like 2-aminoethyl acetate, a thin film can be

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR

spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC-MS) for separation from

any impurities.

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential

fragmentation pathway in mass spectrometry.
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Data Acquisition Data Analysis & Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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